8-Iodoquinolin-3-amine
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Overview
Description
8-Iodoquinolin-3-amine is a chemical compound belonging to the quinoline family, characterized by the presence of an iodine atom at the 8th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties .
Preparation Methods
The synthesis of 8-Iodoquinolin-3-amine can be achieved through various methods. One common approach involves the iodination of quinolin-3-amine. This process typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) under specific reaction conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
8-Iodoquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form quinoline derivatives with different oxidation states.
Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
8-Iodoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: The compound is used in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-3-amine depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
8-Iodoquinolin-3-amine can be compared with other quinoline derivatives, such as:
3-Iodoquinolin-8-amine: Similar in structure but with the positions of the iodine and amine groups reversed.
Quinolin-8-amine: Lacks the iodine atom, which can significantly alter its chemical properties and reactivity.
8-Aminoquinoline: Another related compound that has been widely studied for its applications in C-H activation and functionalization.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives .
Properties
CAS No. |
347146-18-3 |
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Molecular Formula |
C9H7IN2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
8-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H7IN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2 |
InChI Key |
YJVFIUNUMMZBAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)I)N |
Origin of Product |
United States |
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